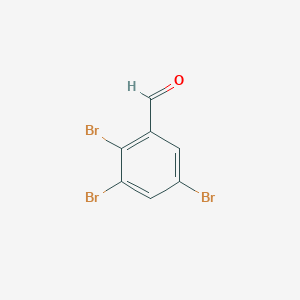

2,3,5-Tribromobenzaldehyde

Description

Contextualization of Halogenated Aromatic Aldehydes in Organic Synthesis and Medicinal Chemistry

Halogenated aromatic aldehydes are a critical class of compounds in the realms of organic synthesis and medicinal chemistry. wisdomlib.org The introduction of halogen atoms into an aromatic aldehyde can significantly influence the molecule's reactivity and biological activity. wisdomlib.orgrsc.org Halogens can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making them a key tool in drug design. wisdomlib.orgwikipedia.org

Aromatic aldehydes, in general, are versatile intermediates used in the synthesis of a wide array of organic compounds, including dyes and pharmacologically active molecules. wisdomlib.org They are particularly known for their reactivity in forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular architectures. wisdomlib.orgunair.ac.id The presence of halogens, such as bromine, provides a handle for further chemical modifications, such as cross-coupling reactions, which are pivotal in modern synthetic chemistry. innospk.com

In medicinal chemistry, the strategic placement of halogens can lead to enhanced therapeutic properties. wisdomlib.org For instance, halogenated compounds are integral to many approved drugs and are continually being explored for new therapeutic applications, including anticancer and antimicrobial agents. rsc.orgwikipedia.org The ability to fine-tune the electronic and steric properties of a molecule through halogenation makes these aldehydes attractive starting materials for the development of novel pharmaceuticals.

Overview of the Research Landscape Surrounding 2,3,5-Tribromobenzaldehyde

Among the various polybrominated benzaldehydes, this compound has emerged as a compound of interest for specific synthetic applications. While not as extensively studied as some other halogenated benzaldehydes, its unique substitution pattern offers distinct possibilities for chemical transformations.

Research involving this compound and related polybrominated compounds often focuses on their utility as building blocks in organic synthesis. For example, a study on the synthesis of highly substituted, saddle-distorted porphyrins utilized 3-hydroxy-2,4,6-tribromobenzaldehyde, a closely related structure, highlighting the role of such compounds in creating complex macrocyclic structures. smolecule.com

The broader family of polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), has been extensively investigated, albeit often from an environmental and toxicological perspective. nih.govacs.orgnih.govintertek.comfera.co.uk However, some naturally occurring PBDEs have shown promising biological activities, including anticancer properties, which underscores the potential of polybrominated aromatic compounds in medicinal chemistry research. nih.gov

The reactivity of the aldehyde group in conjunction with the three bromine atoms on the aromatic ring makes this compound a potentially versatile intermediate for creating a variety of derivatives. Research into its specific reactions and applications is ongoing, with potential for the development of novel materials and pharmacologically active agents.

Below is a table summarizing the key properties of this compound and a related compound, 3,5-Dibromobenzaldehyde (B114249), for comparative purposes.

| Property | This compound | 3,5-Dibromobenzaldehyde |

| Molecular Formula | C7H3Br3O | C7H4Br2O |

| Molecular Weight | 342.81 g/mol | 263.91 g/mol |

| Appearance | Not specified | White to yellowish powder innospk.com |

| Melting Point | Not specified | 84-88 °C innospk.com |

| Boiling Point | Not specified | ~287 °C at 760 mmHg innospk.com |

| Density | Not specified | 1.997 g/cm³ innospk.com |

| CAS Number | 93701-40-7 | 56990-02-4 innospk.com |

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-tribromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZYCTSKFLSIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms of 2,3,5 Tribromobenzaldehyde

Nucleophilic Substitution Reactions Involving Bromine Substituents on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings. In this reaction, a nucleophile displaces a leaving group on the aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The three bromine atoms on the benzaldehyde (B42025) ring are moderately electron-withdrawing, which, combined with the strongly electron-withdrawing aldehyde group, makes the aromatic ring susceptible to nucleophilic attack. The aldehyde group, being a meta-director in electrophilic substitutions, activates the ortho and para positions for nucleophilic attack. In 2,3,5-tribromobenzaldehyde, the bromine atoms at the 2 and 5 positions are ortho and para, respectively, to the aldehyde group, making them potential sites for substitution.

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. For instance, the reaction with amines can lead to the formation of aminobenzaldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The reaction mechanism involves the addition of the nucleophile to the carbon bearing a bromine atom, followed by the elimination of the bromide ion, which restores the aromaticity of the ring.

While specific studies on the nucleophilic substitution of this compound are not extensively documented, the principles of SNAr suggest that it would be a viable pathway for functionalization, particularly at the 2- and 5-positions due to the activating effect of the aldehyde group. The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, would play a crucial role in determining the regioselectivity and yield of the substitution products.

Reactions at the Aldehyde Functional Group

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide array of reactions. In this compound, the aldehyde group exhibits typical electrophilic character, making it a target for various nucleophilic additions and condensation reactions.

One of the most fundamental reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond.

While direct examples of Schiff base formation with this compound are not prevalent in the literature, the synthesis of Schiff bases from the closely related 2-amino-3,5-dibromobenzaldehyde (B195418) has been reported. In these instances, the amino group of one molecule can react with the aldehyde of another, or it can be reacted with other aldehydes or ketones to form a variety of Schiff base ligands. These ligands are of significant interest due to their ability to form stable complexes with metal ions. The reaction of 2-amino-3,5-dibromobenzaldehyde with amino alcohols like L-Valinol or L-Phenylalaninol in the presence of a base such as triethylamine (B128534) leads to the formation of chiral tridentate Schiff base ligands organic-chemistry.org. This demonstrates the viability of the aldehyde group in a polybrominated system to undergo condensation.

The general reaction for Schiff base formation is outlined below:

The electronic effects of the bromine atoms on the aromatic ring of this compound would likely influence the reactivity of the aldehyde group. The electron-withdrawing nature of the halogens would increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine.

Grignard reagents (R-MgX) and other organometallic compounds, such as organolithiums (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. This reaction is a powerful tool for forming new carbon-carbon bonds and synthesizing secondary alcohols.

The reaction of this compound with a Grignard reagent would proceed via the nucleophilic addition of the carbanionic 'R' group to the electrophilic aldehyde carbon. Subsequent acidic workup would protonate the resulting alkoxide to yield a secondary alcohol.

A potential side reaction in Grignard additions to polyhalogenated aromatic compounds is the competing reaction at one of the bromine-substituted carbons, leading to a halogen-metal exchange. However, the addition to the aldehyde is generally a fast and favorable process. The choice of solvent and reaction temperature can be optimized to favor the desired carbonyl addition.

Aldehydes react with hydroxylamine (B1172632) (NH2OH) to form oximes and with hydrazine (B178648) (NH2NH2) or its derivatives to form hydrazones. bhu.ac.inthermofisher.com These reactions are similar to Schiff base formation and are important for the characterization and derivatization of carbonyl compounds. arabjchem.orgadichemistry.comnih.gov

The reaction of this compound with hydroxylamine hydrochloride in the presence of a base would yield this compound oxime. Similarly, reaction with hydrazine would produce the corresponding hydrazone. These derivatives are often crystalline solids with sharp melting points, which can be useful for identification purposes. The general mechanism involves nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. bhu.ac.in

Table 1: General Reactions of the Aldehyde Group

| Reactant | Product Type | General Reaction |

|---|---|---|

| Primary Amine (R'-NH2) | Schiff Base (Imine) | Ar-CHO + R'-NH2 → Ar-CH=N-R' + H2O |

| Grignard Reagent (R'-MgX) | Secondary Alcohol | 1. Ar-CHO + R'-MgX 2. H3O+ workup → Ar-CH(OH)R' |

| Hydroxylamine (NH2OH) | Oxime | Ar-CHO + NH2OH → Ar-CH=NOH + H2O |

| Hydrazine (NH2NH2) | Hydrazone | Ar-CHO + NH2NH2 → Ar-CH=NNH2 + H2O |

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. researchgate.netresearchgate.net This reaction is a versatile method for forming carbon-carbon double bonds.

This compound can react with active methylene compounds such as malonic acid, diethyl malonate, or malononitrile (B47326). The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield an α,β-unsaturated product.

For example, the reaction of this compound with malononitrile would produce 2-(2,3,5-tribromobenzylidene)malononitrile.

When malonic acid is used, the initial condensation product often undergoes decarboxylation upon heating, leading to the formation of a substituted cinnamic acid. This variation is known as the Doebner modification. researchgate.net

Table 2: Examples of Knoevenagel Condensation Partners

| Active Methylene Compound | Example Product Structure with this compound |

|---|---|

| Malononitrile | 2,3,5-Br3C6H2CH=C(CN)2 |

| Diethyl malonate | 2,3,5-Br3C6H2CH=C(COOEt)2 |

| Malonic acid | 2,3,5-Br3C6H2CH=CHCOOH (after decarboxylation) |

| Ethyl acetoacetate | 2,3,5-Br3C6H2CH=C(COCH3)(COOEt) |

Cross-Coupling Reactions for Aryl-Aryl Bond Formation with this compound Derivatives

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming aryl-aryl bonds. The bromine atoms on this compound serve as excellent handles for these transformations. The Suzuki-Miyaura and Heck reactions are prominent examples.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. rsc.orgwikipedia.orgresearchgate.net this compound could potentially undergo selective or multiple Suzuki couplings, depending on the reaction conditions and the stoichiometry of the reagents. The reactivity of the bromine atoms may differ based on their steric and electronic environment, allowing for potential regioselective coupling. For example, coupling at the less sterically hindered 5-position might be favored over the 2-position.

The catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups couple, forming the new aryl-aryl bond and regenerating the palladium(0) catalyst.

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgbcrec.id This reaction would allow for the introduction of vinyl groups onto the 2,3,5-tribromophenyl ring. Similar to the Suzuki reaction, the regioselectivity of the Heck reaction would be an important consideration.

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the construction of complex polycyclic and biaryl structures, which are common motifs in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. yonedalabs.comlibretexts.org For a substrate such as this compound, which possesses multiple C(sp²)–Br bonds, this reaction offers a powerful method for the selective or exhaustive replacement of bromine atoms with various organic moieties (e.g., aryl, vinyl, or alkyl groups).

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: libretexts.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate. The reactivity order for halogens in this step is I > Br > Cl. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. yonedalabs.com

In the case of this compound, the reactivity of the three bromine atoms can differ based on their electronic and steric environments. The bromine at the C2 position is ortho to the electron-withdrawing aldehyde group, which can influence its reactivity. Steric hindrance from the adjacent aldehyde and the C3-bromine may also play a role. The C5 bromine is para to the aldehyde, while the C3 bromine is meta. Typically, oxidative addition is favored at more electron-deficient C-Br bonds, but steric factors can lead to selective coupling at less hindered positions. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, it may be possible to achieve regioselective mono-, di-, or tri-arylation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents typical conditions for Suzuki-Miyaura reactions involving aryl bromides, which are applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-100 |

| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | DMF | 60-90 |

| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | DME/H₂O | 80-90 |

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the C-Br bonds of this compound are amenable to other palladium-catalyzed cross-coupling reactions, expanding its synthetic potential. These reactions follow similar catalytic cycles involving oxidative addition, transmetalation (or a related step), and reductive elimination.

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene. This reaction is valuable for synthesizing stilbene (B7821643) and cinnamate (B1238496) derivatives.

Sonogashira Reaction: Involves the coupling of the aryl bromide with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst. This method is essential for creating aryl alkynes.

Stille Coupling: Utilizes an organostannane reagent as the coupling partner. While effective, the toxicity of tin compounds has led to a preference for other methods like the Suzuki coupling. libretexts.org

Negishi Coupling: Employs an organozinc reagent. This reaction is known for its high reactivity and functional group tolerance. mdpi.com

The application of these reactions to this compound allows for the introduction of diverse functional groups, enabling the synthesis of complex poly-substituted aromatic compounds.

Reductive Transformations of this compound and Its Derivatives

Reductive processes can target either the carbon-bromine bonds or the aldehyde functionality of the molecule, offering pathways to debrominated or reduced products.

Reductive debromination involves the replacement of a bromine atom with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents.

Catalytic Hydrogenation: A common method involves using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂), ammonium formate, or hydrazine. This process, known as hydrodebromination, can potentially remove all bromine atoms to yield benzaldehyde, or it may be controlled to achieve partial debromination under milder conditions.

Metal-Mediated Reduction: Active metals like zinc or tin in acidic media can also effect the reduction of aryl halides.

Photoreductive Dehalogenation: Certain photochemical methods can induce the reductive cleavage of C-Br bonds, often involving a photosensitizer and a hydrogen atom donor. nih.gov

The selectivity of debromination can be influenced by the reaction conditions and the electronic nature of the C-Br bonds, but achieving selective removal of a single, specific bromine atom from a polybrominated arene can be challenging.

The aldehyde group of this compound is readily reduced to a primary alcohol, (2,3,5-tribromophenyl)methanol. This is a fundamental transformation in organic chemistry and can be accomplished with high chemoselectivity using metal hydride reagents.

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that efficiently reduces aldehydes and ketones to alcohols. It is typically used in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature. NaBH₄ does not typically reduce the aryl-bromide bonds.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that rapidly reduces aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The choice of reagent depends on the desired selectivity. For the simple reduction of the aldehyde without affecting the bromine substituents, NaBH₄ is the preferred reagent.

Table 2: Conditions for the Reduction of Aldehyde Functionality This table details standard conditions for the chemoselective reduction of the aldehyde in this compound.

| Reagent | Solvent | Temperature (°C) | Product |

| NaBH₄ | Methanol or Ethanol | 0 to 25 | (2,3,5-Tribromophenyl)methanol |

| LiAlH₄ | Anhydrous THF or Et₂O | 0 to 25 | (2,3,5-Tribromophenyl)methanol |

Stereochemical Considerations in Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is primarily relevant when a new chiral center is created.

The reduction of the aldehyde group with hydride reagents like NaBH₄ or LiAlH₄ results in the formation of a primary alcohol, (2,3,5-tribromophenyl)methanol. The benzylic carbon in this product is bonded to two hydrogen atoms, and therefore, it is achiral. Consequently, no stereoisomers are formed in this reaction.

However, if the aldehyde carbonyl is attacked by a nucleophile other than a hydride, such as an organometallic reagent (e.g., a Grignard reagent, R-MgX, or an organolithium reagent, R-Li), a secondary alcohol is formed. In this case, the benzylic carbon becomes a stereocenter, as it is bonded to four different groups: the 2,3,5-tribromophenyl ring, a hydrogen atom, a hydroxyl group, and the R-group from the nucleophile.

The aldehyde's carbonyl carbon is sp²-hybridized and has a trigonal planar geometry. The nucleophilic attack can occur with equal probability from either the Re or the Si face of the carbonyl plane. In the absence of any pre-existing chirality in the molecule or chiral catalysts/reagents, this non-discriminatory attack leads to the formation of a racemic mixture—a 50:50 mixture of the (R)- and (S)-enantiomers. reddit.com Therefore, while the reaction is stereoselective in creating a new chiral center, it is not enantioselective under standard achiral conditions.

The creation of the requested article requires specific data points for ¹H NMR chemical shifts, ¹³C NMR chemical shifts, 2D NMR correlations, and mass spectrometry fragmentation patterns for this compound and its adducts. As this primary data could not be located, the following article cannot be generated.

To fulfill the user's request, access to proprietary research data or the original synthesis and characterization data for this compound would be necessary. General principles of spectroscopy, while understood, cannot be used to fabricate data for a specific, unique chemical compound.

Advanced Spectroscopic and Structural Elucidation of 2,3,5 Tribromobenzaldehyde and Its Adducts

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,3,5-Tribromobenzaldehyde is characterized by absorption bands corresponding to its key structural features: the aldehyde group and the tribstituted aromatic ring.

The most prominent absorption is the C=O (carbonyl) stretching vibration of the aldehyde, which typically appears as a strong, sharp band. For aromatic aldehydes like benzaldehyde (B42025), this band is observed around 1700 cm⁻¹. docbrown.infostudy.com The conjugation of the carbonyl group with the benzene (B151609) ring slightly lowers its frequency compared to saturated aldehydes. libretexts.org The presence of three electron-withdrawing bromine atoms on the ring is expected to further influence the electronic environment of the carbonyl group, potentially shifting this absorption to a slightly higher wavenumber.

Another key diagnostic feature for the aldehyde group is the C-H stretching vibration, which gives rise to two characteristic, moderately intense bands between 2880 and 2650 cm⁻¹. docbrown.infolibretexts.org One of these peaks, often near 2720 cm⁻¹, is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds like ketones. vscht.cz

Vibrations associated with the aromatic ring also provide significant structural information. The aromatic C-H stretching vibrations appear as a group of bands in the 3100-3000 cm⁻¹ region. docbrown.info In-ring C=C stretching vibrations produce a series of bands of variable intensity in the 1625-1440 cm⁻¹ range. docbrown.info Finally, the C-Br stretching vibrations are expected to produce strong absorptions in the lower frequency (fingerprint) region of the spectrum, typically below 700 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | ~1705 - 1715 | Strong |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Medium |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aryl Halide | C-Br Stretch | < 700 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by electronic transitions within the conjugated system formed by the benzene ring and the carbonyl group.

Two primary types of electronic transitions are expected for this molecule: π→π* and n→π* transitions. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. For benzaldehyde, a strong π→π* transition is observed around 250 nm. The n→π* transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in weak absorption bands, typically observed at longer wavelengths (around 280-330 nm for benzaldehyde). nist.gov

The presence of bromine atoms on the benzene ring acts as auxochromes. The lone pair electrons on the bromine atoms can interact with the π-system of the ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands. This effect is due to the extension of the conjugated system and a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A red shift is also observed upon bromination in other aromatic systems. mdpi.com

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected λmax Region (nm) | Molar Absorptivity (ε) |

| π→π | π → π | 250 - 280 | High ( > 10,000) |

| n→π | n → π | 320 - 350 | Low ( < 1,000) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related halogenated benzaldehyde derivatives provides a strong basis for predicting its structural characteristics. nih.govrsc.org A crystallographic study would determine the precise geometry of the molecule, including the planarity of the benzene ring and the orientation of the aldehyde group relative to the ring.

Key intramolecular parameters that would be determined include:

C-Br bond lengths: Typically in the range of 1.85-1.95 Å.

C=O bond length: Around 1.21 Å for the carbonyl group.

Aromatic C-C bond lengths: Averaging approximately 1.39 Å.

Bond angles: Defining the geometry around the substituted carbon atoms of the ring and the aldehyde group.

Furthermore, X-ray analysis would reveal the supramolecular architecture, which is heavily influenced by intermolecular interactions. In halogenated organic compounds, halogen bonding is a significant directional interaction. nih.govresearchgate.net For this compound, interactions such as Br···O or Br···Br contacts between adjacent molecules are highly probable and play a crucial role in stabilizing the crystal lattice. mdpi.comresearchgate.net Other potential interactions include weak C-H···O hydrogen bonds involving the aldehyde group and π-π stacking between the aromatic rings of neighboring molecules. nih.gov

Interactive Data Table: Expected Crystallographic Parameters and Interactions

| Parameter / Interaction | Description | Expected Value / Type |

| Intramolecular | ||

| Bond Length (C-Br) | Distance between Carbon and Bromine | 1.85 - 1.95 Å |

| Bond Length (C=O) | Distance between Carbon and Oxygen | ~1.21 Å |

| Bond Angle (C-C-C) | Angle within the aromatic ring | ~120° |

| Intermolecular | ||

| Halogen Bonding | Non-covalent interaction involving bromine | Br···O or Br···Br |

| Hydrogen Bonding | Weak interaction involving aldehyde | C-H···O |

| π-π Stacking | Interaction between aromatic rings | Parallel-displaced or T-shaped |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

The molecular formula for this compound is C₇H₃Br₃O. To confirm this composition, the experimentally determined mass percentages of carbon, hydrogen, and bromine would be compared against the theoretically calculated values. The theoretical percentages are calculated based on the atomic masses of the constituent elements and the molecular weight of the compound.

Molecular Formula: C₇H₃Br₃O

Atomic Mass (C): ~12.011 u

Atomic Mass (H): ~1.008 u

Atomic Mass (Br): ~79.904 u

Atomic Mass (O): ~15.999 u

Molecular Weight (C₇H₃Br₃O): (7 × 12.011) + (3 × 1.008) + (3 × 79.904) + 15.999 = 342.82 g/mol

From these values, the theoretical elemental composition can be calculated. An experimental result that matches these theoretical percentages within a small margin of error (typically <0.4%) provides strong evidence for the proposed empirical and molecular formula. ma.edu

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 24.52 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 0.88 |

| Bromine | Br | 79.904 | 3 | 239.712 | 69.92 |

| Oxygen | O | 15.999 | 1 | 15.999 | 4.67 |

| Total | 342.812 | 100.00 |

Computational Chemistry and Theoretical Studies on 2,3,5 Tribromobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity. researchgate.net These calculations, based on the principles of quantum mechanics, can determine the distribution of electrons within the 2,3,5-Tribromobenzaldehyde molecule. cuny.edu Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods provide a detailed picture of molecular orbitals and their energy levels.

The electronic structure provides insights into various reactivity descriptors. For instance, the distribution of electrostatic potential can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other reagents. nih.gov Parameters like electronegativity, chemical hardness, and softness, which can be derived from these calculations, offer a quantitative measure of the molecule's reactivity. mdpi.com Such theoretical studies on similar halogenated benzaldehydes have successfully predicted their chemical behavior. nih.gov

Conformational Analysis and Rotational Barriers of the Aldehyde Group

The aldehyde group (-CHO) attached to the benzene (B151609) ring is not static; it can rotate around the carbon-carbon single bond. This rotation gives rise to different spatial arrangements known as conformers. Conformational analysis of this compound would involve calculating the molecule's potential energy as a function of the dihedral angle defined by the plane of the benzene ring and the aldehyde group.

Computational methods, particularly Density Functional Theory (DFT), are highly effective for this type of analysis. ekb.eg By systematically rotating the aldehyde group and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the transition states between them. The energy difference between a minimum (stable conformer) and a maximum (transition state) is the rotational barrier. mdpi.com For substituted benzaldehydes, planar conformers are often the most stable, though the presence of bulky ortho-substituents (like the bromine atom at position 2) can influence this preference. nih.govekb.eg

Table 1: Hypothetical Conformational Energy Data This table illustrates the type of data that would be generated from a conformational analysis, showing the relative energies of different conformers. Note: These values are for illustrative purposes only and are not based on actual calculations for this compound.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.00 | Planar (cis) |

| 90 | 4.50 | Perpendicular (Transition State) |

Dipole Moment Determinations and Their Structural Implications

Quantum chemical calculations can predict the magnitude and direction of this dipole moment with high accuracy. rsc.org The calculated dipole moment has significant structural implications. It influences the molecule's intermolecular interactions, solubility in various solvents, and its behavior in an external electric field. researchgate.net A precise theoretical determination of the dipole moment helps in understanding the charge distribution across the molecule, complementing the analysis of its electronic structure. researchgate.net

Molecular Orbital Theory Applications in Understanding Reaction Mechanisms

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. utexas.edu Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

The energy and shape of these orbitals are crucial for understanding chemical reactions.

HOMO: This orbital acts as the electron donor. A high-energy HOMO indicates that the molecule is a good nucleophile.

LUMO: This orbital acts as the electron acceptor. A low-energy LUMO suggests the molecule is a good electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, MO analysis would reveal the sites most susceptible to nucleophilic or electrophilic attack, thereby elucidating its reaction mechanisms. mdpi.com

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. greeley.org It offers a good balance between accuracy and computational cost, making it ideal for studying molecules of this size. wisc.edu

A primary application of DFT is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest possible energy. nih.gov The result is a set of precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, DFT can be used to calculate various energetic properties, including:

Total Energy: The absolute electronic energy of the molecule at 0 Kelvin.

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states.

Vibrational Frequencies: These calculations predict the molecule's infrared and Raman spectra, which can be used to characterize its vibrational modes. nih.gov

These DFT-calculated properties are essential for understanding the stability, thermodynamics, and spectroscopic characteristics of this compound. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hartree-Fock |

Research Applications and Functional Material Development Utilizing 2,3,5 Tribromobenzaldehyde

Role as an Intermediate in Pharmaceutical Synthesis

The utility of brominated benzaldehydes as intermediates in the synthesis of pharmaceuticals is well-established. The bromine atoms can serve as handles for further functionalization, typically through cross-coupling reactions, or influence the electronic properties and biological activity of the final molecule.

Precursor to Biologically Active Molecules (e.g., Ambroxol HCl intermediates)

Ambroxol Hydrochloride is a widely used mucolytic agent. The synthesis of Ambroxol and its intermediates is a significant area of pharmaceutical chemistry. Extensive research and patents describe the synthesis pathways for this drug. patsnap.comgoogle.comgoogle.compatsnap.com The critical and commonly used starting material for the synthesis of Ambroxol HCl is 2-Amino-3,5-dibromobenzaldehyde (B195418) . patsnap.comgoogle.comdarshanpharmachem.comepichem.comnih.gov This compound is condensed with trans-4-aminocyclohexanol (B47343) to form the core structure of Ambroxol. patsnap.comgoogle.com

A thorough review of the provided search results reveals no direct evidence or established synthetic routes where 2,3,5-Tribromobenzaldehyde serves as a direct precursor or intermediate for the synthesis of Ambroxol HCl. The literature consistently points to the use of its amino-substituted analogue, 2-Amino-3,5-dibromobenzaldehyde, for this purpose.

Synthesis of Selagibenzophenone Analogues and Derivatives

Selagibenzophenones are a class of polyphenolic natural products isolated from plants of the genus Selaginella. These compounds have attracted interest for their structural complexity and potential biological activities. Synthetic chemists have developed modular strategies to access these molecules and their derivatives.

Research into the total synthesis of Selagibenzophenone A and its analogues has identified 2,4,6-Tribromobenzaldehyde as a key starting material. comu.edu.trsemanticscholar.org This isomer is utilized in Suzuki cross-coupling reactions to construct the poly-arylated framework of the target molecules. comu.edu.trsemanticscholar.org The synthesis involves reacting 2,4,6-Tribromobenzaldehyde with an excess of a boronic acid, followed by a Grignard reaction and subsequent oxidation to yield the desired benzophenone (B1666685) structure. semanticscholar.org

There is no information within the supplied search results to indicate that this compound is used in the synthesis of Selagibenzophenone analogues or derivatives. Synthetic routes documented in the literature specifically employ the 2,4,6-isomer. comu.edu.trsemanticscholar.orgresearchgate.net

Development of Luminescent and Chemiluminescent Reagents

The design of novel luminescent and chemiluminescent probes is an active area of research for applications in sensing, imaging, and assays. Aromatic compounds are often core components of these systems.

Incorporation into Benzothiazole-Based Luminescent Systems

Benzothiazole derivatives are known to be important scaffolds for fluorescent probes and luminescent materials. However, a review of the literature does not provide specific examples or studies detailing the incorporation of this compound into benzothiazole-based luminescent systems.

Synthesis of Porphyrin Derivatives and Macrocyclic Structures

Porphyrins and related macrocycles are a critical class of compounds with applications ranging from catalysis and materials science to photodynamic therapy. Their synthesis often involves the condensation of pyrroles with aldehydes. The substituents on the aldehyde can be used to tune the properties of the resulting porphyrin.

Studies on the synthesis of complex, unsymmetrical porphyrins have explored the use of sterically hindered or functionally substituted benzaldehydes. For instance, the compound 3-hydroxy-2,4,6-tribromobenzaldehyde has been identified as a useful precursor for creating specific trans-A2B2-mesoaryl porphyrins. acs.orgacs.org The bromine atoms in this case serve as protecting or directing groups that can be removed in a later step. acs.org

No research findings were identified that specifically document the use of this compound as a starting material for the synthesis of porphyrin derivatives or other macrocyclic structures.

Applications in Advanced Organic Materials and Functional Molecules

While direct applications of this compound in advanced organic materials are not documented in the available literature, the broader class of brominated aromatic aldehydes serves as versatile precursors in the synthesis of a variety of functional materials. The bromine atoms on the aromatic ring are excellent leaving groups for various cross-coupling reactions, and the aldehyde functionality provides a reactive site for condensation and polymerization reactions.

For instance, substituted benzaldehydes are utilized in the synthesis of covalent organic frameworks (COFs). These are crystalline porous polymers with ordered structures, created through reversible reactions that allow for the self-assembly of organic building blocks. The aldehyde groups can react with amines to form imine-linked COFs, which have applications in gas storage, catalysis, and sensing. While not specifically using this compound, the principles of COF synthesis suggest that it could potentially be used as a building block.

Furthermore, the aldehyde group is a key functional group in the synthesis of various organic molecules with interesting photophysical properties. For example, azide-functionalized ortho- and para-bromobenzaldehydes have been synthesized and their photophysical properties investigated. beilstein-journals.org These studies revealed that while the parent bromobenzaldehyde can exhibit phosphorescence, the introduction of an azide (B81097) moiety or a triazole heterocycle can quench these phosphorescent transitions. beilstein-journals.org Such insights into the structure-property relationships of substituted benzaldehydes are crucial for the design of new functional materials.

Exploration of Biological Activities of Derived Compounds (e.g., Antiproliferative, Antimicrobial, Enzyme Inhibition)

The biological activities of derivatives of various substituted benzaldehydes have been a subject of significant research interest. These studies provide a foundation for speculating on the potential bioactivities of derivatives that could be synthesized from this compound. The following subsections detail findings for related classes of compounds.

Derivatives of substituted benzaldehydes have shown promise as antiproliferative agents. For example, a series of 2-oxo-3-phenylquinoxaline derivatives, synthesized from acrylic acid derivatives, were evaluated for their anti-cancer activity against human colorectal cancer (HCT-116) cells. rsc.org Two compounds, 2a and 7j , demonstrated significant reductions in cell viability, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. rsc.org Treatment of HCT-116 cells with compound 7j led to notable morphological changes, including nuclear disintegration and chromatin fragmentation, which are indicative of apoptosis. rsc.org

In another study, new acridine-thiosemicarbazone derivatives were synthesized and their antiproliferative activities were investigated. mdpi.com One of the most potent compounds, DL-08 , exhibited an IC50 value of 14.79 µM against B16-F10 cells. mdpi.com Furthermore, several derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have been synthesized and screened against multiple human cancer cell lines, with some showing a good or high selectivity index. nih.gov

The table below summarizes the antiproliferative activities of selected benzaldehyde (B42025) derivatives.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 2a (2-oxo-3-phenylquinoxaline derivative) | HCT-116 | 28.85 ± 3.26 μg/mL | rsc.org |

| 7j (2-oxo-3-phenylquinoxaline derivative) | HCT-116 | 26.75 ± 3.50 μg/mL | rsc.org |

| DL-08 (acridine-thiosemicarbazone derivative) | B16-F10 | 14.79 µM | mdpi.com |

This table is interactive. You can sort and filter the data.

Substituted benzaldehydes are also precursors to compounds with significant antimicrobial properties. For instance, 2-benzylidene-3-oxobutanamide and its derivatives have been synthesized and shown to exhibit very good in vitro antibacterial activity against WHO-priority drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Acinetobacter baumannii. rsc.org

In a different study, a series of tetrahydropyrimidinyl-substituted benzimidazoles were synthesized and their antibacterial activities were investigated. nih.gov The benzoyl-substituted benzimidazole (B57391) derivative 15a was found to be the most active compound, particularly against the Gram-negative pathogens E. coli (MIC = 1 μg/mL) and M. catarrhalis (MIC = 2 μg/mL). nih.gov

The antimicrobial activities of selected benzaldehyde derivatives are presented in the table below.

| Compound | Bacterial Strain | MIC Value | Reference |

| 15a (benzoyl-substituted benzimidazole derivative) | E. coli | 1 μg/mL | nih.gov |

| 15a (benzoyl-substituted benzimidazole derivative) | M. catarrhalis | 2 μg/mL | nih.gov |

This table is interactive. You can sort and filter the data.

Derivatives of benzaldehydes have also been explored as inhibitors of various enzymes. Chalcones, which can be synthesized from benzaldehyde derivatives, have been shown to possess a range of biological activities, including enzyme inhibition. researchgate.net Specifically, benzaldehyde derivatives have been identified as inhibitors of alpha-glucosidase, bovine kidney aldose reductase, and tyrosinase. researchgate.net

A study on psoralen (B192213) and coumarin (B35378) derivatives as inhibitors of aldehyde dehydrogenase 2 (ALDH2) found that one compound (Compound 2 ) binds within the aldehyde-binding site of the enzyme with a Ki of 19 nM. nih.gov Another study focused on the development of substituted benzylidene derivatives as dual cholinesterase inhibitors for potential Alzheimer's treatment. nih.gov The lead molecule, IND-30 , was found to be a selective inhibitor of acetylcholinesterase (AChE) with an IC50 of 4.16 ± 0.063 μM. nih.gov

The enzyme inhibitory activities of selected benzaldehyde derivatives are summarized below.

| Compound | Enzyme | Inhibition Value (Ki or IC50) | Reference |

| Compound 2 (psoralen derivative) | ALDH2 | Ki = 19 nM | nih.gov |

| IND-30 (benzylidene derivative) | AChE | IC50 = 4.16 ± 0.063 μM | nih.gov |

This table is interactive. You can sort and filter the data.

Future Directions and Emerging Research Avenues for 2,3,5 Tribromobenzaldehyde Chemistry

Novel Synthetic Methodologies and Catalytic Approaches

The efficient synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry. For 2,3,5-tribromobenzaldehyde, future research will likely focus on moving beyond classical methods towards more efficient, selective, and sustainable catalytic approaches.

Furthermore, the application of modern cross-coupling technologies presents a significant opportunity. Research on the synthesis of substituted benzaldehydes has demonstrated the utility of a two-step, one-pot reduction/cross-coupling of Weinreb amides. For instance, 3,5-dibromo-N-methoxy-N-methylbenzamide can be effectively converted into a doubly coupled product. nih.gov This methodology could be adapted to introduce the third bromine atom or other functionalities onto a dibromobenzaldehyde scaffold, offering a modular and flexible approach to synthesizing complex derivatives. The development of novel palladium, nickel, or copper catalysts with high activity and selectivity for halogenated substrates will be crucial for advancing these synthetic routes.

| Method | Precursor Example | Key Features | Potential Advantage for 2,3,5-TBB |

| One-Pot Reduction/Bromination | o-Nitrobenzaldehyde | Combines multiple steps, avoids intermediate purification. google.com | Simplified process, higher overall yield. |

| Grignard Reaction | 1,3,5-Tribromobenzene | Formylation of a polybrominated arene. chemicalbook.com | Direct introduction of the aldehyde group. |

| Reduction/Cross-Coupling | 3,5-dibromo-N-methoxy-N-methylbenzamide | Uses a stable aluminum hemiaminal intermediate for subsequent coupling. nih.gov | Modular synthesis of highly substituted derivatives. |

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is dictated by its aldehyde group and the three bromine atoms, each with distinct electronic environments. While standard reactions like oxidation of the aldehyde to a carboxylic acid and its reduction to a benzyl (B1604629) alcohol are expected, future research can delve into more nuanced and undiscovered reactivity.

The differential reactivity of the bromine atoms offers a key area for exploration. The bromine at the 2-position is ortho to the electron-withdrawing aldehyde group, the bromine at the 3-position is meta, and the bromine at the 5-position is para. This electronic differentiation could be exploited for selective, site-specific cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) under carefully controlled catalytic conditions. Discovering catalysts that can distinguish between these positions would unlock the ability to build complex molecular architectures from the this compound scaffold in a controlled, stepwise manner.

Another emerging area is the exploration of its role in multicomponent reactions. The aldehyde group is a versatile handle for condensations and cycloadditions. Investigating novel multicomponent reactions where this compound serves as a key building block could lead to the rapid assembly of complex, polycyclic, and halogenated molecular libraries for screening in materials science and drug discovery.

Advanced Materials Science Applications and Device Integration

Halogenated organic molecules are increasingly important in materials science, particularly for organic electronics and sensor technology. Derivatives of brominated salicylaldehydes, for example, have been investigated for their luminescent properties, which can be fine-tuned by the substitution pattern on the phenolic ring. researchgate.net This suggests a promising future for this compound as a precursor for novel organic light-emitting diode (OLED) materials, liquid crystals, and fluorescent sensors.

The bromine atoms can facilitate the formation of halogen bonds, a type of non-covalent interaction that can be used to control the self-assembly and packing of molecules in the solid state. This could be leveraged to design crystalline materials with specific electronic or optical properties. Furthermore, the aldehyde group provides a convenient point for chemical modification, allowing the integration of the tribromophenyl moiety into larger polymer backbones or onto surfaces for device fabrication. Research into creating polymers of intrinsic microporosity (PIMs) or metal-organic frameworks (MOFs) using derivatives of this compound could lead to new materials for gas storage, separation, and catalysis.

Mechanistic Studies of Biological Interactions and Therapeutic Potential

While this compound itself has not been extensively studied for biological activity, its structural analogues are of significant pharmaceutical importance. The closely related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), is a critical intermediate in the synthesis of the widely used mucolytic drug Ambroxol and is also a known human metabolite of it. nih.govdarshanpharmachem.com This establishes a strong precedent for the utility of aminobromobenzaldehyde scaffolds in medicine.

Future research should focus on synthesizing derivatives of this compound and screening them for a range of biological activities. Studies on other substituted benzaldehydes have shown promise in several areas:

Antimicrobial Activity : Dihydroxybenzaldehydes have demonstrated antimicrobial effects against bacteria responsible for bovine mastitis, suggesting potential applications in veterinary medicine or as antiseptics. nih.gov Benzimidazole (B57391) derivatives, which can be synthesized from substituted benzaldehydes, are known to act as purine (B94841) antagonists, inhibiting nucleic acid and protein biosynthesis in bacteria. nih.gov

Enzyme Inhibition : Brominated benzaldehydes have been investigated as inhibitors of enzymes like α-glucosidase, which is relevant for the management of diabetes.

Anticancer Potential : The 2-aminothiazole (B372263) scaffold, which can be synthesized from appropriate precursors, is a core component of anticancer drugs like dasatinib. nih.gov Schiff bases derived from substituted benzaldehydes also form an important class of compounds with potential anticancer properties. dergipark.org.tr

Mechanistic studies would involve investigating how these molecules interact with biological targets, such as enzymes or DNA, to exert their effects. nih.govdergipark.org.tr

| Derivative Class | Therapeutic Area | Example Precursor/Analogue |

| Aminobenzaldehydes | Mucolytic Agents | 2-amino-3,5-dibromobenzaldehyde (for Ambroxol) darshanpharmachem.com |

| Dihydroxybenzaldehydes | Antimicrobials | 2,3-dihydroxybenzaldehyde nih.gov |

| Benzimidazoles | Antibacterials | General substituted benzaldehydes nih.gov |

| Thiazoles | Anticancer | General α-haloketones and thioamides nih.gov |

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating the discovery of novel molecules based on the this compound scaffold. DFT can be used to predict a wide range of molecular properties before a compound is ever synthesized in the lab, saving significant time and resources. nih.govnih.gov

Future research will heavily leverage these in silico techniques to:

Predict Molecular Geometry and Stability : Optimize the three-dimensional structure of this compound and its derivatives to understand their conformational preferences. nih.gov

Analyze Electronic Properties : Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting a molecule's reactivity and its potential performance in electronic devices. researchgate.net

Simulate Spectroscopic Signatures : Predict infrared (IR) and UV-Visible spectra to aid in the characterization of newly synthesized compounds. nih.gov

Map Reactivity Sites : Generate Molecular Electrostatic Potential (MEP) maps to visualize electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov

Virtual Screening and Docking : Design libraries of virtual derivatives and use molecular docking simulations to predict their binding affinity to specific biological targets, such as enzyme active sites. This approach can identify promising candidates for development as new therapeutic agents. nih.gov

By combining DFT calculations with experimental work, researchers can establish structure-activity relationships (SAR) to rationally design novel derivatives of this compound with enhanced properties for specific applications in medicine and materials science. mdpi.com

Q & A

Q. What are the key synthetic routes for 2,3,5-Tribromobenzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Brominated benzaldehydes are typically synthesized via electrophilic aromatic substitution or halogenation of benzaldehyde derivatives. For example, nucleophilic displacement using K₂CO₃ in DMF (as demonstrated in the synthesis of 4-(2,3,5-Trimethylphenoxy)phthalonitrile) can be adapted for regioselective bromination . Optimize reaction temperature (e.g., 60–80°C) and stoichiometry (e.g., 3 equivalents of Br₂) to minimize di-/tetra-brominated byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the tribrominated product.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify aldehyde protons (δ ~10 ppm) and aromatic carbons (δ 120–140 ppm). Bromine substituents deshield adjacent protons, causing distinct splitting patterns .

- IR Spectroscopy : Confirm the aldehyde carbonyl stretch (~1700 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₇H₃Br₃O, m/z ≈ 345) and isotopic patterns consistent with three bromine atoms .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation, as noted for structurally similar brominated aldehydes like 3-Bromobenzaldehyde .

- Store in airtight containers away from light to prevent degradation. Refer to Safety Data Sheets (SDS) for emergency protocols, including spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for brominated benzaldehyde derivatives?

- Methodological Answer :

- Catalytic Optimization : Use Pd/C or Raney Ni for selective hydrogenation of intermediates, as shown in the catalytic hydrogenation of 2,3,5-trimethylbenzoquinone .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic bromination kinetics but may require quenching with aqueous Na₂S₂O₃ to terminate reactions .

- Byproduct Analysis : Employ HPLC or GC-MS to identify and quantify undesired isomers (e.g., 2,4,5-Tribromobenzaldehyde) .

Q. How does the electronic effect of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine’s strong electron-withdrawing nature deactivates the aromatic ring, directing further reactions (e.g., Suzuki coupling) to meta positions. Computational studies (e.g., Gaussian 09W) can predict charge distribution and reactive sites, as demonstrated for phthalonitrile derivatives . Experimentally, use Pd(PPh₃)₄ and aryl boronic acids in THF/water (3:1) at 80°C for coupling .

Q. What computational methods are suitable for predicting the reactivity or spectroscopic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry and compute NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) to match experimental data .

- Reactivity Modeling : Use Frontier Molecular Orbital (FMO) theory to predict electrophilic/nucleophilic sites. PubChem’s computed properties (e.g., SMILES: O=CC1=C(Br)C(=C(Br)C=C1Br)) provide a starting point for simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.